3,3-Diethoxypropanamide

Description

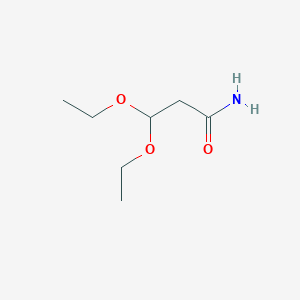

3,3-Diethoxypropanamide is a propanamide derivative characterized by two ethoxy (-OCH₂CH₃) groups attached to the central carbon of the propanamide backbone. Propanamide derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and stability.

Propriétés

IUPAC Name |

3,3-diethoxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-3-10-7(11-4-2)5-6(8)9/h7H,3-5H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRNDGSFTDOMJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(=O)N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,3-Diethoxypropanamide can be synthesized through several methods. One common method involves the reaction of 3,3-diethoxypropanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

3,3-Diethoxypropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

3,3-Diethoxypropanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 3,3-diethoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below compares 3,3-Diethoxypropanamide with structurally related propanamide derivatives, emphasizing substituent effects:

Key Observations :

- Substituent Impact: Ethoxy groups (as in this compound) likely enhance hydrophobicity and steric hindrance compared to phenyl () or amino groups ().

- Synthetic Yields : N,N-Diethyl-3-phenylpropanamide is synthesized in 82% yield via acylation (), suggesting efficient routes for branched propanamides.

- Bioactivity : Isoindole-containing derivatives () may exhibit enhanced binding to biological targets due to aromatic stacking interactions.

Stability and Reactivity

- This compound : Predicted stable under anhydrous conditions (analogous to , where similar amides show stability).

- 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride: Stable under recommended storage but lacks decomposition data ().

- 3,3'-Diaminobenzidine: Unstable at high temperatures, releasing CO/CO₂ ().

Toxicity

- 3,3'-Diaminobenzidine: Carcinogenic and mutagenic ().

- N,N-Diethyl-3-phenylpropanamide: Limited toxicity data; assumed low risk due to lack of reactive sites (inferred from ).

Activité Biologique

3,3-Diethoxypropanamide is an organic compound that has garnered attention in recent years for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₉NO₂ and features an amide functional group. The presence of ethoxy groups contributes to its solubility and reactivity, making it a candidate for biological activity studies.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal effects.

- Anticancer Activity : Investigations are ongoing to evaluate its role as a lead compound in cancer treatment.

- Neuroprotective Effects : Some studies indicate neuroprotective properties that may help in conditions like neurodegeneration.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Gene Expression Modulation : The compound could influence gene expression related to stress responses or apoptosis.

- Interaction with Biomolecules : Binding interactions with proteins or nucleic acids may contribute to its biological activities.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various propanamide derivatives, including this compound, demonstrated significant antibacterial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods such as the broth dilution technique.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Pseudomonas aeruginosa |

Anticancer Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable case study involved the treatment of human breast cancer cells (MCF-7) where the compound led to a significant reduction in cell viability at concentrations above 50 µM.

- Cell Viability Assay Results :

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 60 |

| 100 | 25 |

Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in a model of oxidative stress. The compound was found to reduce oxidative damage markers and improve cell survival rates in neuronal cultures subjected to hydrogen peroxide-induced stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.